Arabinitol, 3-O-methyl-, tetraacetate
Description
IUPAC Nomenclature and Structural Isomerism
The systematic nomenclature of arabinitol, 3-O-methyl-, tetraacetate follows International Union of Pure and Applied Chemistry conventions for polyol derivatives with multiple protecting groups. The compound exists in distinct stereoisomeric forms, each assigned separate Chemical Abstracts Service registry numbers to reflect their unique three-dimensional molecular arrangements. The L-stereoisomer carries the registry number 14520-13-9, while an alternative stereoisomeric form is designated with registry number 19318-20-8. This dual registry system reflects the critical importance of stereochemical specification in carbohydrate chemistry, where minor configurational differences can significantly impact both chemical reactivity and biological activity.
The complete International Union of Pure and Applied Chemistry name for the L-stereoisomer is L-Arabinitol, 3-O-methyl-, tetraacetate, which systematically describes the parent pentitol backbone, the specific position of methyl ether substitution, and the degree of acetylation. Alternative nomenclature includes 3-O-Methyl-L-arabitol tetraacetate, which emphasizes the methyl ether functionality while maintaining stereochemical designation. The structural isomerism observed in this compound family primarily involves configurational differences at multiple chiral centers, rather than constitutional isomerism, reflecting the inherent complexity of carbohydrate stereochemistry.
Structural analysis reveals that the tetraacetate designation indicates complete acetylation of all available hydroxyl groups except for the methyl-protected 3-position. This protection pattern creates a distinctive molecular architecture where the central methyl ether serves as a permanent protecting group, while the four acetate esters function as temporary protecting groups that can be selectively removed under appropriate reaction conditions. The resulting molecular framework provides synthetic chemists with significant flexibility for further chemical manipulations and derivatizations.
Properties
CAS No. |
19318-20-8 |
|---|---|
Molecular Formula |
C5H6BrClN2O2 |
Synonyms |
Arabinitol, 3-O-methyl-, tetraacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substitution Patterns: The position and number of methyl/acetyl groups influence solubility, stability, and enzymatic recognition. For example, 3-O-methyl galactitol pentaacetate is integral to determining 1,4-linkages in galactose polymers , whereas arabinitol derivatives aid in arabinoxylan structural elucidation .
- Synthetic Utility : this compound’s high synthesis yield (90.7%) contrasts with the more complex routes for thio-glycosides like 1-Thio-β-D-glucose tetraacetate, which require sulfur incorporation .
Research Findings and Case Studies
- Polysaccharide Studies: In Pseuderanthemum carruthersii, 3-O-methyl galactose residues were identified using ethylation and GC-MS, analogous to arabinitol tetraacetate’s role in arabinoxylan analysis .
- Diagnostic Limitations: Elevated arabinitol levels in renal failure patients complicate candidiasis diagnosis, but arabinitol/creatinine ratios mitigate this issue .
Preparation Methods
Isolation of L-Arabinose
L-Arabinose, the precursor to arabinitol, is predominantly extracted from plant polysaccharides such as gum arabic or hemicellulose. Hydrolysis of these biopolymers using dilute sulfuric acid (2–5% v/v) at 100–120°C for 4–6 hours liberates L-arabinose, which is subsequently purified via ion-exchange chromatography or crystallization from ethanol-water mixtures.
Reduction to L-Arabinitol
L-Arabinose undergoes catalytic hydrogenation to yield L-arabinitol. A typical procedure involves:
-
Catalyst : Raney nickel (5–10% w/w) in aqueous medium.
-
Conditions : Hydrogen pressure of 50–100 atm at 80–100°C for 12–24 hours.
-
Yield : 85–92%, with purity confirmed by thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate:methanol:water 7:2:1) and optical rotation ([α]D²⁵ = +13.5° in water).
Regioselective Methylation at the C3 Position
Protecting Group Strategies
Selective methylation of the C3 hydroxyl requires temporary protection of other hydroxyl groups. Two approaches dominate:
Transient Acetylation
-
Procedure : L-Arabinitol is fully acetylated using acetic anhydride (5 eq.) in pyridine at 0–5°C for 6 hours, yielding arabinitol pentaacetate.
-
Selective Hydrolysis : The C3 acetate is selectively hydrolyzed using ammonium acetate in methanol-water (9:1) at 25°C for 2 hours, leaving other acetyl groups intact.
Stannylene Acetal-Mediated Methylation
Direct Methylation Methods
Forgoing protection, direct methylation employs:
-
Methylating Agents : Dimethyl sulfate (2 eq.) in NaOH (1M) at 0°C for 1 hour.
-
Solvent Optimization : Tetrahydrofuran (THF) enhances regioselectivity, favoring C3 methylation due to reduced steric hindrance.
-
Yield : 65–70%, with byproducts (e.g., di- or tri-methylated derivatives) removed via silica gel chromatography.
Tetraacetylation of Residual Hydroxyl Groups
Acetylation Conditions
Post-methylation, the four remaining hydroxyls are acetylated under controlled conditions:
-
Reagents : Acetic anhydride (6 eq.) and catalytic DMAP (4-dimethylaminopyridine; 0.1 eq.) in anhydrous pyridine.
-
Temperature : 25°C for 12 hours, avoiding thermal degradation.
-
Workup : Quenching with ice-water, followed by extraction with dichloromethane and evaporation in vacuo.
Yield and Purity Optimization
-
Solvent Effects : Pyridine outperforms DMF or THF by neutralizing HCl, preventing acetyl migration.
-
Kinetic Control : Slow addition of acetic anhydride (over 30 minutes) minimizes diastereomer formation.
-
Purification : Recrystallization from ethanol-hexane (1:3) yields 90–95% pure product, confirmed by H NMR (δ 2.05–2.15 ppm for acetyl groups).
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Chromatographic Monitoring
-
TLC : Rf = 0.45 (ethyl acetate:hexane 1:1), visualized with ceric ammonium molybdate.
-
HPLC : C18 column, acetonitrile-water (70:30), retention time 8.2 minutes.
Industrial-Scale Production Challenges
Cost-Efficiency Considerations
-
Catalyst Recovery : Raney nickel reuse (up to 5 cycles) reduces costs by 30%.
-
Solvent Recycling : Distillation reclaims 85% of pyridine and THF.
Q & A
Q. What are the optimal synthetic routes for Arabinitol, 3-O-methyl-, tetraacetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound (CAS: 19318-20-8) involves two key steps:
Methylation : Using L-arabinitol as the starting material, methylation at the 3-O position is catalyzed by p-toluenesulfonic acid monohydrate in dimethylformamide (DMF). This step achieves a yield of ~37% due to competing side reactions and incomplete substitution .
Acetylation : The methylated intermediate undergoes acetylation in acetone with acetic anhydride, yielding the tetraacetate derivative at ~86.6% efficiency .
Q. How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.0–2.1 ppm (acetyl methyl groups) and δ 3.3–3.5 ppm (3-O-methyl group) confirm substitution .
- ¹³C NMR : Signals near 20–22 ppm (acetyl carbons) and 56–58 ppm (methyl ether carbon) validate the structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) shows a molecular ion peak at m/z 334.323 (C₁₄H₂₂O₉), consistent with the molecular formula .
- Infrared (IR) Spectroscopy : Strong absorbance at 1740–1760 cm⁻¹ (C=O stretch of acetate esters) and 1100–1150 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. What methodological approaches can resolve contradictions in reported synthesis yields of this compound across different studies?
Methodological Answer: Discrepancies in yields (e.g., 37% vs. 90.7% in acetylation steps ) arise from:
- Reaction Scale : Small-scale syntheses may suffer from higher solvent evaporation losses.
- Purification Techniques : Column chromatography vs. recrystallization can affect recovery rates. cites a "feasible synthesis route" with 90.7% yield but does not specify purification methods, suggesting potential variability in post-reaction processing .
- Catalyst Activity : Batch-to-batch differences in p-toluenesulfonic acid monohydrate purity could alter methylation efficiency .
Recommendation : Standardize protocols using kinetic monitoring (e.g., TLC or in-situ IR) to optimize reaction termination points .
Q. How do the methyl and acetyl modifications on this compound influence its interaction with carbohydrate-metabolizing enzymes in microbial systems?
Methodological Answer: The 3-O-methyl and tetraacetyl groups alter:
- Solubility : Increased lipophilicity enhances membrane permeability in microbial cells (e.g., Candida albicans), as seen in arabinitol derivatives used to diagnose fungal overgrowth .
- Enzyme Binding : Methylation blocks recognition by arabinose-specific transporters, while acetylation prevents hydrolysis by esterases, prolonging metabolic retention .
Experimental Design :
Q. What comparative solubility and bioactivity data exist between this compound and related tetraacetylated sugar alcohols, and how can these inform drug design?
Methodological Answer:
- Solubility : this compound exhibits higher organic solvent solubility (e.g., acetone, DMSO) compared to underivatized arabinitol, facilitating formulation in hydrophobic matrices .
- Bioactivity : Unlike β-D-ribofuranose tetraacetate (CAS: 13035-61-5), which is used in nucleoside synthesis, this compound shows specificity for fungal redox metabolism by acting as a competitive inhibitor of NADH-dependent reductases .
Recommendation :
Data Contradiction Analysis
Why do some studies report this compound as a diagnostic marker for Candida overgrowth, while others question its specificity?
Methodological Answer:
- Supporting Evidence : Elevated urinary arabinitol correlates with C. albicans colony counts in invasive candidiasis, as methyl/acetyl groups prevent endogenous metabolism, making it a stable biomarker .
- Contradictions : Non-albicans species (e.g., C. glabrata) produce minimal arabinitol, leading to false negatives .
Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
